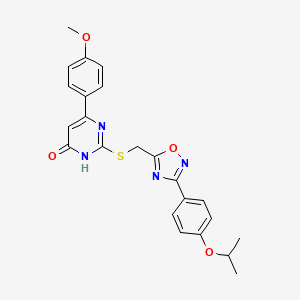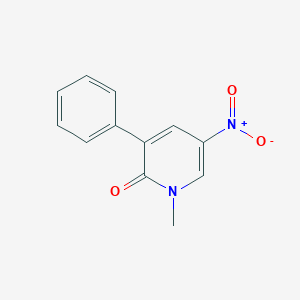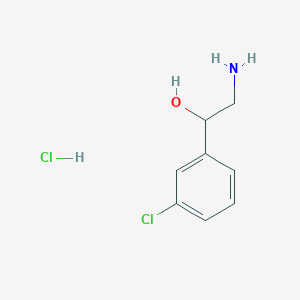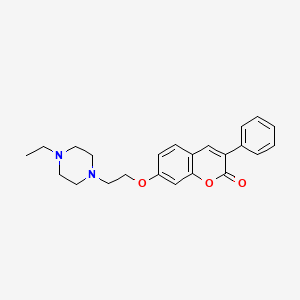![molecular formula C13H6Cl2N4 B2598011 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-70-0](/img/structure/B2598011.png)
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, commonly referred to as DCPP, is a chemical compound of interest in scientific research due to its potential applications in various fields. DCPP is a derivative of pyrazolo[1,5-a]pyrimidine, a five-membered ring heterocycle, and is composed of nitrogen, carbon, and chlorine atoms. DCPP has been studied for its potential roles in the synthesis of pharmaceuticals and other compounds, as well as its possible effects on biochemical and physiological processes.
Applications De Recherche Scientifique
Synthesis Approaches
The compound, 7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, has been synthesized through various methods. For instance, Xu Li-feng (2011) reported synthesizing three new 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives, indicating the compound's flexibility in forming derivatives and its utility in synthetic chemistry. The synthesis involved acetylation, condensation with hydrazine hydrate, and further reactions to yield the desired products, signifying its potential as a versatile building block in organic synthesis (Xu Li-feng, 2011).
Crystal Structure and Potential Medical Applications
The crystal structure and potential medical applications of similar compounds have been explored. For example, Jin Liu, Juan Zhao, and Jiu fu Lu (2020) synthesized a related compound and determined its crystal structure. The compound showed significant inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, highlighting its potential as a candidate for cancer treatment (Jin Liu, Juan Zhao, & Jiu fu Lu, 2020).
Application in PET Imaging
The compound has been utilized in the field of medical imaging as well. Jingli Xu et al. (2012) designed and prepared an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative for tumor detection with positron emission tomography (PET). The study demonstrated the compound's stability in vitro and its ability to accumulate rapidly and for extended periods in tumors, indicating its potential as a PET tumor imaging agent (Jingli Xu et al., 2012).
Antimicrobial Applications
There's also evidence of antimicrobial applications. Someshwar V. Deshmukh et al. (2016) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives with precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 1 and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 2. These compounds were then screened for antimicrobial activity, showing the compound's relevance in the development of antimicrobial agents (Someshwar V. Deshmukh et al., 2016).
Propriétés
IUPAC Name |
7-(2,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N4/c14-9-1-2-10(11(15)5-9)12-3-4-17-13-8(6-16)7-18-19(12)13/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINERCOHHDHEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzyloxy)-4-methoxyphenyl]methanol](/img/structure/B2597929.png)

![2-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2597931.png)

![4-Chloro-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2597936.png)






![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)
![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)